molecular formula C10H14ClNO B8176152 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride

2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride

Cat. No.: B8176152
M. Wt: 199.68 g/mol
InChI Key: TXKNXXCXJCMHDW-UHFFFAOYSA-N
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Description

2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring structure fused with a benzene ring and contains a hydroxyl group at the 6th position. It is often used in scientific research due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride typically involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Another method involves the acylation of commercially available 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial synthesis with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The benzene ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and biological studies .

Scientific Research Applications

Chemical Properties and Structure

The compound's IUPAC name is 2,3,4,5-tetrahydro-1H-benzo[c]azepin-6-ol hydrochloride. Its molecular formula is C10H13ClNO\text{C}_{10}\text{H}_{13}\text{ClN}O, with a molecular weight of approximately 199.68 g/mol. The structure features a bicyclic framework that is characteristic of benzazepines, which are known for their diverse pharmacological activities.

Antidepressant Activity

Research has indicated that derivatives of benzazepine compounds exhibit significant antidepressant properties. For instance, studies have shown that certain benzazepine analogs can selectively inhibit the reuptake of serotonin and norepinephrine in the brain, making them potential candidates for treating depression and anxiety disorders .

Antipsychotic Properties

Benzazepines have also been investigated for their antipsychotic effects. The structural similarity to known antipsychotics suggests that 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride could modulate dopamine receptors effectively. Clinical trials are needed to evaluate its efficacy and safety in managing schizophrenia and other psychotic disorders .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored various benzazepine derivatives for their antidepressant effects. The researchers found that specific modifications to the benzazepine structure significantly enhanced serotonin reuptake inhibition compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Study 2: Neuroprotection in Animal Models

In an experimental model of Alzheimer's disease, administration of this compound demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls . This suggests a promising avenue for future therapeutic development.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 6th position plays a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Biological Activity

2,3,4,5-Tetrahydro-1H-3-benzazepin-6-ol hydrochloride (CAS No. 2649322-91-6) is a heterocyclic compound belonging to the benzazepine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, summarizing its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H14ClNO
  • Molecular Weight : 199.68 g/mol
  • CAS Number : 2649322-91-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
  • Ion Channel Interaction : It has been noted for potential sodium channel blocking activity, which can influence neuronal excitability and signal transduction pathways.
  • Enzyme Inhibition : The compound has shown promise in inhibiting squalene synthase, an enzyme involved in cholesterol biosynthesis.

1. Antinociceptive Activity

Research indicates that derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepin have been evaluated for their analgesic properties:

  • A study utilizing the mouse hot plate assay demonstrated that certain derivatives exhibited minimal analgesic activity . This suggests that while the base compound may not be effective alone, modifications could enhance its pain-relieving properties.

2. Cardiovascular Effects

The compound is under investigation for its potential effects on cardiovascular health:

  • Preliminary studies suggest that it may have beneficial effects on heart function and blood pressure regulation due to its interaction with specific receptors involved in cardiovascular signaling pathways.

3. Anti-inflammatory Properties

The compound's role in inflammation modulation is being explored:

  • Initial findings indicate that it may inhibit inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis.

Case Studies and Research Findings

StudyFindings
Antinociceptive Study Evaluated analgesic effects; minimal activity observed in mouse models .
Cardiovascular Research Indicated potential benefits on heart function; requires further investigation.
Inflammation Modulation Suggested inhibition of inflammatory markers; potential application in arthritis treatment.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-10-3-1-2-8-4-6-11-7-5-9(8)10;/h1-3,11-12H,4-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKNXXCXJCMHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC=C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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